An In-depth Technical Guide to the Physical and Chemical Properties of 5-(thiophen-2-yl)-1H-indole
An In-depth Technical Guide to the Physical and Chemical Properties of 5-(thiophen-2-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 5-(thiophen-2-yl)-1H-indole. This heterocyclic compound is of interest in medicinal chemistry due to the established biological significance of its constituent indole and thiophene moieties.[1][2] This document summarizes key data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization.
Core Physical Properties
While specific experimental data for 5-(thiophen-2-yl)-1H-indole is not extensively reported, its core physical properties can be calculated or inferred from its structure and the properties of related compounds. The compound consists of a benzene ring fused to a pyrrole ring, forming the indole scaffold, which is substituted at the 5-position with a thiophene ring.[3]
| Property | Data | Source(s) |
| Molecular Formula | C₁₂H₉NS | [3] |
| Molecular Weight | 199.27 g/mol | [3] |
| Exact Mass | 199.04557046 Da | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available in searched literature. | - |
| Solubility | Predicted to be soluble in most organic solvents like ethanol, ether, and acetone; sparingly soluble in water. | [2] |
| Topological Polar Surface Area | 44 Ų | [3] |
Chemical and Spectroscopic Properties
The chemical character of 5-(thiophen-2-yl)-1H-indole is defined by the aromaticity and reactivity of its heterocyclic systems. The indole ring is prone to electrophilic substitution, primarily at the C3 position, and the N-H proton exhibits weak acidity.[2] The thiophene ring is also aromatic and undergoes electrophilic substitution more readily than benzene, typically at the C2 (or C5) position. The spectroscopic data presented below are predicted based on the analysis of its constituent parts and structurally similar molecules.
Spectroscopic Data Summary
| Spectrum Type | Expected Characteristics | Source(s) |
| ¹H-NMR | Signals in the aromatic region (~6.5-8.5 ppm) corresponding to the nine protons on the indole and thiophene rings. A broad singlet for the N-H proton is expected. | [4][5] |
| ¹³C-NMR | Signals for twelve distinct carbon atoms. Aromatic carbons typically appear in the ~100-145 ppm range. | [4][5] |
| IR Spectroscopy | Sharp N-H stretching band (~3400-3300 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). Aromatic C=C stretching bands (~1600-1450 cm⁻¹). C-S stretching vibration (~850-650 cm⁻¹). | [4][6] |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z ≈ 199. Fragmentation may include the characteristic loss of HCN (27 Da) from the indole ring. | - |
| UV-Vis Spectroscopy | Absorption maxima are expected to be similar to other substituted indoles, typically showing two main absorption bands (historically referred to as ¹Lₐ and ¹Lₑ transitions) in the 260-290 nm range. | - |
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(thiophen-2-yl)-1H-indole is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a reliable pathway for forming the C-C bond between the indole and thiophene rings.
Reaction Scheme: 5-bromo-1H-indole + thiophen-2-ylboronic acid → 5-(thiophen-2-yl)-1H-indole
Materials:
-
5-bromo-1H-indole (1.0 equivalent)
-
Thiophen-2-ylboronic acid (1.2 equivalents)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent system: Dioxane and Water (2:1 ratio) or Dimethoxyethane (DME)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole, thiophen-2-ylboronic acid, the palladium catalyst, and potassium carbonate.
-
Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir overnight (approximately 16-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure 5-(thiophen-2-yl)-1H-indole.
Protocols for Spectroscopic Analysis
Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using either an Attenuated Total Reflectance (ATR) accessory on an FTIR instrument or by preparing a KBr pellet containing a small amount of the sample.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]
-
-
Mass Spectrometry (MS):
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, to determine the wavelengths of maximum absorbance (λₘₐₓ).
-
Visualized Workflow: Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 5-(thiophen-2-yl)-1H-indole.
Caption: Synthetic and analytical workflow for 5-(thiophen-2-yl)-1H-indole.
